molecular formula C9H18O4S B1430536 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate CAS No. 1598174-47-0

2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate

Cat. No.: B1430536
CAS No.: 1598174-47-0
M. Wt: 222.3 g/mol
InChI Key: PWRULTPFMUEMGM-UHFFFAOYSA-N
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Description

IUPAC Naming and CAS Registration

The compound 2,2,5,5-tetramethyloxolan-3-yl methanesulfonate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The official IUPAC name is 2,2,5,5-tetramethyltetrahydrofuran-3-yl methanesulfonate, which precisely describes the structural features of the molecule. The compound is registered under CAS number 1598174-47-0, providing a unique identifier for chemical databases and regulatory purposes. Alternative naming systems may refer to the compound using the oxolane designation instead of tetrahydrofuran, reflecting modern IUPAC preferences for saturated five-membered oxygen-containing heterocycles.

The systematic name breakdown reveals several key structural elements that define the compound's identity. The "2,2,5,5-tetramethyl" prefix indicates the presence of four methyl groups positioned at the 2 and 5 carbons of the ring system, with two methyl groups attached to each of these positions. The "oxolan-3-yl" or "tetrahydrofuran-3-yl" portion identifies the core heterocyclic structure as a saturated five-membered ring containing one oxygen atom, with the attachment point at the 3-position. The "methanesulfonate" suffix describes the functional group consisting of a methanesulfonyl moiety (-SO₂CH₃) attached through an ester linkage to the hydroxyl group that would theoretically be present at the 3-position of the oxolane ring.

Properties

IUPAC Name

(2,2,5,5-tetramethyloxolan-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-8(2)6-7(9(3,4)13-8)12-14(5,10)11/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRULTPFMUEMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)OS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,2,5,5-Tetramethyloxolan-3-ol

Method Overview:
The primary synthetic route involves the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts, such as sulfuric acid or zeolites, to form the oxolane ring with methyl substitutions at positions 2 and 5.

Reaction Conditions:

Reaction Scheme:

2,5-dimethylhexane-2,5-diol --(acid catalysis, heat)--> 2,2,5,5-tetramethyloxolan-3-ol

Notes:

  • Zeolites are preferred for higher yields and cleaner reactions.
  • The process is scalable for industrial production, emphasizing atom economy and efficiency.

Conversion of 2,2,5,5-Tetramethyloxolan-3-ol to Methanesulfonate

Method Overview:
The alcohol is converted into its corresponding methanesulfonate ester (mesylate) through reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction Conditions:

  • Reagents:
    • Methanesulfonyl chloride (MsCl)
    • Base such as triethylamine or pyridine
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reaction Time: 2-4 hours, monitored by TLC

Reaction Scheme:

2,2,5,5-tetramethyloxolan-3-ol + MsCl --(base, solvent, 0°C to RT)--> 2,2,5,5-tetramethyloxolan-3-yl methanesulfonate

Notes:

  • The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of MsCl.
  • Proper anhydrous conditions are critical to prevent hydrolysis.
  • The product is purified by standard techniques such as column chromatography or distillation.

Alternative Methods and Variations

a. Direct Sulfonation Using Sulfuric Acid:
Some procedures utilize concentrated sulfuric acid to sulfonate the alcohol directly, although this often leads to less control over selectivity and purity.

b. Use of Solid Acid Catalysts:
Zeolites or other solid acid catalysts can facilitate ring closure and sulfonation in a more environmentally friendly manner, reducing the need for corrosive reagents.

c. Industrial Scale Synthesis:
The process can be adapted for large-scale production by continuous flow methods, optimizing reaction times, temperatures, and reagent stoichiometry to maximize yield and safety.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents Catalyst/Conditions Product Yield Notes
1 2,5-dimethylhexane-2,5-diol Acid catalyst (H₂SO₄ or zeolites) Reflux (~100°C) 2,2,5,5-tetramethyloxolan-3-ol High (up to 85%) Efficient ring closure
2 2,2,5,5-tetramethyloxolan-3-ol MsCl, base (triethylamine) 0°C to RT This compound 80-90% Controlled sulfonation

Research Findings and Considerations

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: The major products are the corresponding substituted tetrahydrofuran derivatives.

    Oxidation: Oxidation can lead to the formation of lactones or carboxylic acids.

    Reduction: Reduction typically yields alcohols or ethers.

Scientific Research Applications

Chemical Reactions

The compound undergoes several key reactions:

  • Nucleophilic Substitution : The methanesulfonate group acts as an excellent leaving group, making it suitable for nucleophilic substitution reactions with various nucleophiles (amines, thiols).
  • Oxidation and Reduction : The tetrahydrofuran ring can participate in oxidation and reduction reactions under specific conditions.

Major Products from Reactions

Reaction TypeMajor Products
Nucleophilic SubstitutionSubstituted tetrahydrofuran derivatives
OxidationLactones or carboxylic acids
ReductionAlcohols or ethers

Organic Synthesis

2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate serves as an intermediate in synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for constructing various organic frameworks.

Drug Development

In pharmaceutical chemistry, this compound is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the creation of compounds with potential therapeutic effects.

Material Science

The compound is also employed in developing novel materials with specific properties. Its unique structure enables researchers to tailor materials for applications such as coatings and adhesives that require enhanced stability and performance.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the use of similar sulfonate esters in developing anticancer agents. Compounds derived from this compound exhibited selective targeting capabilities against cancer cells (IC₅₀ values ranging from 1.9 to 7.52 μg/mL) .
  • Green Solvent Applications : Research has identified this compound as a promising green solvent alternative to traditional solvents like toluene due to its low toxicity and non-peroxide forming properties . This characteristic makes it suitable for use in various industrial processes while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate involves its reactivity as a sulfonate ester. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring provides stability and rigidity to the molecule, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate 887352-28-5 C₁₁H₂₀O₅S 264.34 Methanesulfonate, oxolane
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride 1343617-45-7 C₉H₁₇ClO₃S 240.75 Sulfonyl chloride, oxolane
3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran - C₂₈H₂₀Br₂O 532.26 Dihydrofuran, bromo, phenyl
6-Oxo-pyridazin-3-yl methanesulfonate - C₁₁H₁₁N₃O₅S 297.29 Methanesulfonate, pyridazine

Key Research Findings

  • Steric Effects: The tetramethyl groups on the oxolane ring in this compound significantly reduce ring strain and enhance stability compared to non-methylated analogs .
  • Synthetic Utility : Sulfonate esters like this compound are preferred over sulfonyl chlorides in aqueous or mild reaction conditions due to reduced hydrolysis rates .
  • Comparative Reactivity : Brominated dihydrofurans (e.g., C₂₈H₂₀Br₂O) exhibit higher reactivity in cross-coupling reactions but lower thermal stability than sulfonate esters .

Biological Activity

2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 2090313-43-0
Molecular Formula: C₉H₁₈O₄S
Molecular Weight: 206.30 g/mol

This compound features a methanesulfonate group attached to a tetramethylated oxolane ring, which influences its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The compound is believed to modulate biochemical pathways related to:

  • Signal Transduction: It may influence pathways involving second messengers such as cyclic AMP and calcium ions.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic processes.
  • Receptor Interaction: Possible interaction with neurotransmitter receptors affecting neuronal signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: There are indications of cytotoxic effects on cancer cell lines, warranting further investigation into its role as a potential chemotherapeutic agent.
  • Neuroprotective Effects: Some studies have hinted at neuroprotective properties that may be beneficial in neurodegenerative diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against E. coli and S. aureusSuggests potential as an antimicrobial agent
CytotoxicityInhibits growth of cancer cell lines (e.g., HeLa)Indicates potential for anticancer therapy
NeuroprotectionReduces oxidative stress in neuronal cellsPromising for neurodegenerative conditions

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various compounds, this compound was tested against common pathogens. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of experiments conducted on cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis in HeLa cells. These findings highlight the need for further exploration into its mechanisms and efficacy as an anticancer treatment.

Case Study 3: Neuroprotective Effects

Research focusing on oxidative stress in neuronal cells showed that this compound could mitigate damage caused by reactive oxygen species. This suggests a possible therapeutic role in conditions such as Alzheimer's disease.

Q & A

Q. What are the recommended safety precautions for handling 2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), OSHA-approved safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Handling: Avoid skin contact due to potential alkylating properties. Inspect gloves for defects before use and dispose of contaminated gloves properly .
  • Storage: Store in a cool, dry place, preferably under inert gas (e.g., nitrogen) to prevent hydrolysis. Label containers with hazard warnings and date of receipt .

Q. What synthetic routes are used to prepare this compound, and how can yield be optimized?

Methodological Answer:

  • Synthesis: React 2,2,5,5-tetramethyloxolan-3-ol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or THF. Use a base like triethylamine (1.1–1.3 eq) to neutralize HCl byproducts.
  • Optimization:
    • Temperature: Maintain 0–5°C during MsCl addition to minimize side reactions.
    • Solvent Purity: Ensure solvents are dry (e.g., molecular sieves) to avoid hydrolysis of MsCl.
    • Workup: Extract the product with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic peaks: δ 1.2–1.4 ppm (tetramethyl groups), δ 3.1–3.3 ppm (CH₃SO₃ group), and δ 4.5–5.0 ppm (oxolan ring protons).
    • ¹³C NMR: Peaks at δ 20–25 ppm (methyl carbons), δ 70–80 ppm (oxolan ring carbons), and δ 45–50 ppm (methanesulfonate CH₃) .
  • Mass Spectrometry (MS): Expect a molecular ion peak at m/z = [M+H]⁺ (calculated based on C₁₀H₂₀O₄S).
  • Purity Assessment: Use HPLC (C18 column, acetonitrile/water) with UV detection at 210 nm. Purity >98% is typical for research-grade material .

Advanced Research Questions

Q. What challenges arise in determining the stereochemical configuration of this compound, and how can they be resolved?

Methodological Answer:

  • Challenge: The tetramethyloxolan ring may have restricted rotation or axial chirality, complicating stereochemical assignment via routine NMR.
  • Solutions:
    • X-ray Crystallography: Grow single crystals (e.g., via slow evaporation in hexane/ethyl acetate) to resolve absolute configuration .
    • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with heptane/isopropanol to separate enantiomers, if present .

Q. How does the electronic environment of the methanesulfonate group influence its reactivity as a leaving group?

Methodological Answer:

  • Mechanistic Insight: The electron-withdrawing sulfonate group stabilizes the transition state in nucleophilic substitution (Sₙ2) reactions, enhancing leaving-group ability.
  • Experimental Validation: Compare reaction rates with other sulfonate esters (e.g., tosylates) under identical conditions (solvent, nucleophile concentration). Use kinetic studies (e.g., GC-MS monitoring) to quantify reactivity differences .

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?

Methodological Answer:

  • Step 1: Verify sample purity via HPLC to rule out impurities.
  • Step 2: Cross-validate with alternative techniques:
    • IR Spectroscopy: Confirm sulfonate ester C-O-S stretching (1170–1200 cm⁻¹).
    • High-Resolution MS (HRMS): Match exact mass to theoretical values (e.g., ±0.001 Da tolerance).
  • Step 3: Re-examine synthetic steps for potential side products (e.g., hydrolysis derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate
Reactant of Route 2
2,2,5,5-Tetramethyloxolan-3-yl methanesulfonate

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